molecular formula C19H15Cl2N3O2S B3490260 (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE

(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE

Cat. No.: B3490260
M. Wt: 420.3 g/mol
InChI Key: SQASLHLTVAJGHL-UHFFFAOYSA-N
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Description

(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound with a molecular formula of C19H15Cl2N3O2S. This compound is characterized by the presence of a benzothiophene ring substituted with chlorine atoms and a piperazine ring bonded to a pyridine carbonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the benzothiophene core. The benzothiophene ring is chlorinated at positions 3 and 6, followed by the introduction of the piperazine ring through a nucleophilic substitution reaction. The final step involves the attachment of the pyridine carbonyl group to the piperazine ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen atoms.

Scientific Research Applications

(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK), leading to the dissociation of BCKDK from the BCKD complex . This results in the upregulation of tissue BCKD activity and downregulation of plasma branched-chain amino acid levels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE apart from similar compounds is its specific substitution pattern and the presence of the pyridine carbonyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2S/c20-13-3-4-14-15(10-13)27-17(16(14)21)19(26)24-8-6-23(7-9-24)18(25)12-2-1-5-22-11-12/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQASLHLTVAJGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CN=CC=C2)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE
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(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE
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(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE
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(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE

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